molecular formula C11H16 B044314 (2-Methylbutyl)benzene CAS No. 3968-85-2

(2-Methylbutyl)benzene

Cat. No. B044314
M. Wt: 148.24 g/mol
InChI Key: IFDLFCDWOFLKEB-UHFFFAOYSA-N
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Patent
US05034152

Procedure details

A phenylmagnesium bromide solution repapred from 40 g of bromobenzene, 6.2 g of magnesium and 300 ml of ether was cooled at 5° C., and a mixture liquid of 125 g of 2'-methylbutyl 4-methylbenzenesulfonate (II) prepared above and 130 ml of ether was added dropwise. After 2 hours of stirring, the mixture was elevated in temperature to effect 2 hours of refluxing, followed by standing overnight. To the reaction liquid, 10 % H2SO4 was added with pH 2. The organic layer was washed successively with an aqueous sodium bicarbonate solution and water, followed by drying with anhydrous magnesium sulfate, and distilling-off of the solvent. The product was distilled under reduced pressure to obtain 48 g of 4-(2'-methylbutyl)benzene (III) which showed the following IR data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
2'-methylbutyl 4-methylbenzenesulfonate
Quantity
125 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=CC=1.[Mg].OS(O)(=O)=O.[CH3:22]COCC>>[CH3:13][CH:14]([CH2:15][CH3:10])[CH2:22][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
[Mg]
Step Four
Name
2'-methylbutyl 4-methylbenzenesulfonate
Quantity
125 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After 2 hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
to effect 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
of refluxing
WAIT
Type
WAIT
Details
by standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added with pH 2
WASH
Type
WASH
Details
The organic layer was washed successively with an aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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